2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-

Vue d'ensemble

Description

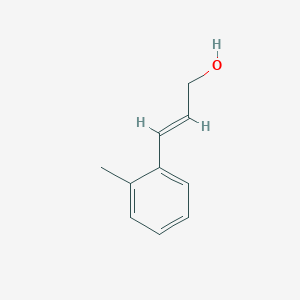

2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-, also known by its CAS number 501922-06-1, is an organic compound with the molecular formula C10H12O and a molecular weight of 148.205. This compound is characterized by the presence of a propen-1-ol group attached to a 2-methylphenyl group in the (2E) configuration. It is a colorless liquid with a distinct aromatic odor.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions, followed by purification through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylcinnamaldehyde. This process requires the use of a suitable catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed

Oxidation: 2-Methylcinnamaldehyde or 2-methylcinnamic acid.

Reduction: 3-(2-Methylphenyl)propan-1-ol or 3-(2-methylphenyl)propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- serves as a crucial building block for synthesizing various organic compounds. Its reactivity allows it to undergo several types of reactions:

- Oxidation: Can be oxidized to form aldehydes or ketones using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction can yield alcohols or alkanes using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by others .

Biology

Research has indicated potential biological activities associated with this compound. Studies are being conducted to explore its interactions with biomolecules and its possible effects on biochemical pathways. Understanding these interactions may lead to insights into its therapeutic applications.

Medicine

There is ongoing research into the medicinal properties of 2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)-. It is being investigated as a precursor for drug development. Its structural characteristics may allow it to modulate specific molecular targets in biological systems, which could have implications for developing new therapeutic agents .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals. It acts as an intermediate in synthesizing other compounds, which may include fragrances and agrochemicals. The compound's properties make it valuable for producing materials that require specific chemical functionalities .

Environmental Considerations

While investigating its applications, environmental toxicity assessments have revealed that 2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- poses risks to aquatic life. For instance:

- Fish Toxicity (96 h): LC50 = 15.9 mg/L

- Daphnia Toxicity (48 h): EC50 = 2.2 mg/L

These findings highlight the need for careful handling and consideration of environmental impacts when using this compound in industrial applications .

Case Study 1: Organic Synthesis

A study demonstrated the utility of 2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- in synthesizing complex organic molecules through multi-step reactions involving oxidation and reduction processes. The successful application of this compound in synthesizing a target molecule showcased its versatility as a building block in organic chemistry.

Research focused on the biological activity of the compound revealed its potential inhibitory effects on certain enzymes involved in metabolic pathways. This study provided insights into how structural modifications could enhance its efficacy as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties may involve scavenging of free radicals and inhibition of oxidative stress pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Propen-1-ol, 3-phenyl-, (E)-:

2-Propen-1-ol, 3-(4-methylphenyl)-, (2E)-: Similar to the target compound but with the methyl group in the para position.

2-Propen-1-ol, 3-(3-methylphenyl)-, (2E)-: Similar structure with the methyl group in the meta position.

Uniqueness

2-Propen-1-ol, 3-(2-methylphenyl)-, (2E)- is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct biological effects .

Activité Biologique

2-Propen-1-ol, 3-(2-methylphenyl)-, commonly known as (E)-2-methyl-3-phenylprop-2-en-1-ol , is a compound with significant biological activity. This article discusses its chemical properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula : C₁₀H₁₂O

- Molecular Weight : 148.2 g/mol

- CAS Number : 1504-55-8

- InChI Key : LLNAMUJRIZIXHF-VQHVLOKHSA-N

- SMILES Notation : CC(=CC1=CC=CC=C1)CO

The compound is characterized by a propenyl group attached to a phenyl ring, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that (E)-2-methyl-3-phenylprop-2-en-1-ol exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that compounds similar to (E)-2-methyl-3-phenylprop-2-en-1-ol possess antimicrobial properties. For instance, a QSAR analysis of related compounds indicated potential antibacterial activity against various pathogens . The structure–activity relationship (SAR) suggests that modifications in the phenyl group can enhance efficacy against specific bacterial strains.

Antioxidant Activity

Natural and synthetic analogs of chalcones, which include structures similar to (E)-2-methyl-3-phenylprop-2-en-1-ol, have demonstrated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .

Cytotoxic Effects

Research has indicated that certain derivatives of 2-propen-1-ol compounds exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells, making these compounds potential candidates for anticancer drug development .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of several diaryl-substituted propenones, revealing that modifications in the substituents significantly impacted their effectiveness against Gram-positive and Gram-negative bacteria. The findings suggest that (E)-2-methyl-3-phenylprop-2-en-1-ol could be optimized for enhanced antibacterial properties through structural modifications .

Case Study 2: Antioxidant Capacity

In vitro assays demonstrated that chalcone analogs exhibit varying degrees of antioxidant activity. The compound's ability to inhibit lipid peroxidation was assessed using the thiobarbituric acid reactive substances (TBARS) assay, indicating promising results for (E)-2-methyl-3-phenylprop-2-en-1-ol as an antioxidant agent .

Safety and Toxicology

While (E)-2-methyl-3-phenylprop-2-en-1-ol shows potential therapeutic benefits, safety assessments are crucial. The compound has been reported to cause skin and eye irritation upon contact . Therefore, appropriate handling and usage guidelines must be established to mitigate risks associated with exposure.

Propriétés

IUPAC Name |

(E)-3-(2-methylphenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-7,11H,8H2,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTULPAVNUDILJ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.